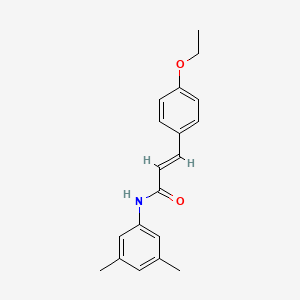
(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a cinnamoyl group attached to a pyrrolidine ring, and an imidazolidine-2,4-dione moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cinnamoyl Group: The cinnamoyl group is introduced via a condensation reaction between cinnamic acid or its derivatives and the pyrrolidine ring. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Formation of the Imidazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate product to form the imidazolidine-2,4-dione ring. This can be achieved through the reaction of the intermediate with urea or its derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: (E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used as a tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: It is investigated for its potential use in various industrial processes, including catalysis and the synthesis of fine chemicals.
作用機序
The mechanism of action of (E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as the inflammatory response, cell proliferation, and apoptosis, contributing to its pharmacological effects.
類似化合物との比較
(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
This compound Derivatives: These compounds have similar structures but differ in the substituents on the pyrrolidine or imidazolidine rings, leading to variations in their properties and applications.
Cinnamoyl Pyrrolidine Compounds: These compounds contain the cinnamoyl group attached to a pyrrolidine ring but lack the imidazolidine-2,4-dione moiety, resulting in different chemical and biological properties.
Imidazolidine-2,4-dione Compounds: These compounds contain the imidazolidine-2,4-dione moiety but lack the cinnamoyl pyrrolidine structure, leading to distinct properties and applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.
特性
IUPAC Name |
3-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14(7-6-12-4-2-1-3-5-12)18-9-8-13(11-18)19-15(21)10-17-16(19)22/h1-7,13H,8-11H2,(H,17,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHAYVMAMVTAHJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2904939.png)

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2904941.png)



![1-ethyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2904947.png)



